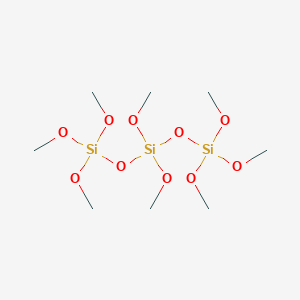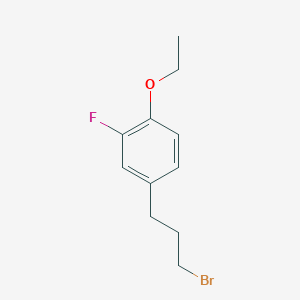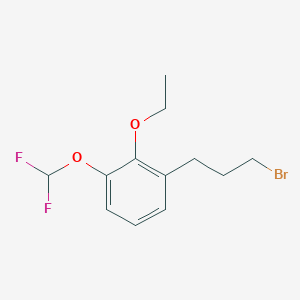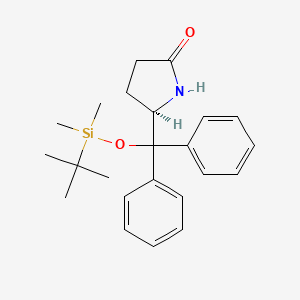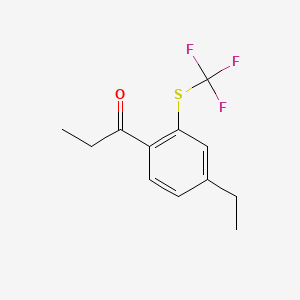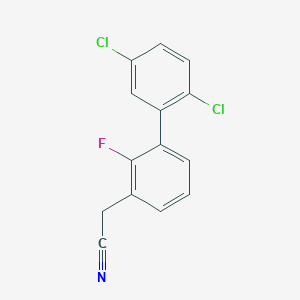
(2',5'-Dichloro-2-fluoro-biphenyl-3-yl)-acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2’,5’-Dichloro-2-fluoro-biphenyl-3-yl)-acetonitrile is a chemical compound with a complex structure that includes chlorine and fluorine atoms attached to a biphenyl core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2’,5’-Dichloro-2-fluoro-biphenyl-3-yl)-acetonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the halogenation of biphenyl derivatives, followed by the introduction of the acetonitrile group through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of (2’,5’-Dichloro-2-fluoro-biphenyl-3-yl)-acetonitrile may involve large-scale halogenation processes, followed by purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications for further use.
化学反应分析
Types of Reactions
(2’,5’-Dichloro-2-fluoro-biphenyl-3-yl)-acetonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove halogen atoms or reduce other functional groups.
Substitution: Halogen atoms can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups such as amines or ethers.
科学研究应用
(2’,5’-Dichloro-2-fluoro-biphenyl-3-yl)-acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its effects on biological systems to understand its potential as a pharmaceutical agent.
Medicine: It may serve as a lead compound in the development of new drugs targeting specific diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which (2’,5’-Dichloro-2-fluoro-biphenyl-3-yl)-acetonitrile exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
(2’,5’-Dichloro-2-fluoro-biphenyl-3-yl)-acetic acid: This compound shares a similar biphenyl core but has an acetic acid group instead of an acetonitrile group.
(2’,5’-Dichloro-2-fluoro-biphenyl-3-yl)-methanol: This compound has a methanol group attached to the biphenyl core.
Uniqueness
(2’,5’-Dichloro-2-fluoro-biphenyl-3-yl)-acetonitrile is unique due to its specific combination of halogen atoms and the acetonitrile group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
属性
分子式 |
C14H8Cl2FN |
|---|---|
分子量 |
280.1 g/mol |
IUPAC 名称 |
2-[3-(2,5-dichlorophenyl)-2-fluorophenyl]acetonitrile |
InChI |
InChI=1S/C14H8Cl2FN/c15-10-4-5-13(16)12(8-10)11-3-1-2-9(6-7-18)14(11)17/h1-5,8H,6H2 |
InChI 键 |
CYWLFWKNGNRGCB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)C2=C(C=CC(=C2)Cl)Cl)F)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


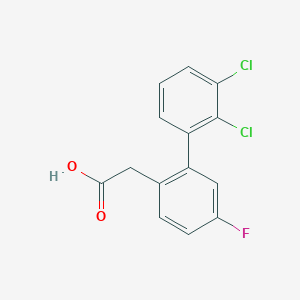
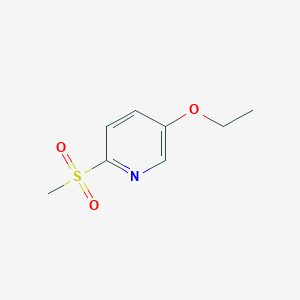
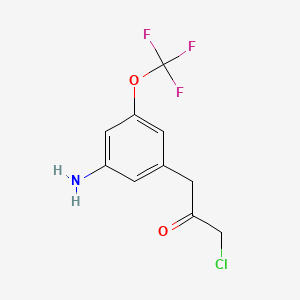
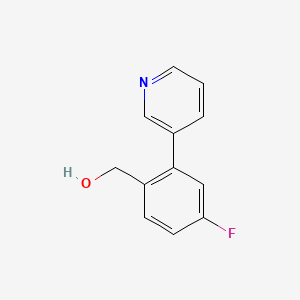

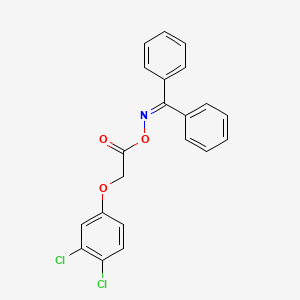
![2,4,6,7-Tetrachloropyrido[2,3-d]pyrimidine](/img/structure/B14066435.png)
